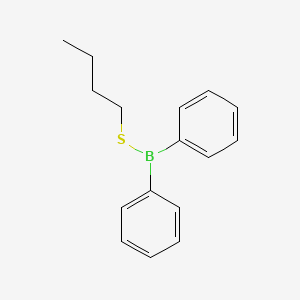

(Butylsulfanyl)(diphenyl)borane

Beschreibung

(Butylsulfanyl)(diphenyl)borane is an organoboron compound featuring a borane core substituted with a butylsulfanyl group (–S–C₄H₉) and two phenyl groups. This structure combines the strong reducing properties of borane with the steric and electronic effects of sulfur and aromatic substituents.

Eigenschaften

CAS-Nummer |

61209-21-0 |

|---|---|

Molekularformel |

C16H19BS |

Molekulargewicht |

254.2 g/mol |

IUPAC-Name |

butylsulfanyl(diphenyl)borane |

InChI |

InChI=1S/C16H19BS/c1-2-3-14-18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |

InChI-Schlüssel |

ATBFBCOIZRCDCP-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)SCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Butylsulfanyl)(diphenyl)borane typically involves the reaction of diphenylborane with a butylsulfanyl precursor. One common method is the reaction of diphenylborane with butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the borane compound.

Industrial Production Methods

Industrial production of (Butylsulfanyl)(diphenyl)borane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(Butylsulfanyl)(diphenyl)borane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: It can act as a reducing agent in certain organic transformations.

Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halides and nucleophiles are often employed in substitution reactions.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Reduced organic compounds with the boron atom intact.

Substitution: Various substituted borane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Butylsulfanyl)(diphenyl)borane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure allows for selective reactions, making it a valuable tool for chemists.

Biology and Medicine

In biology and medicine, organoboron compounds like (Butylsulfanyl)(diphenyl)borane are explored for their potential as therapeutic agents. Their ability to interact with biological molecules and pathways opens up possibilities for drug development and diagnostic applications.

Industry

In the industrial sector, (Butylsulfanyl)(diphenyl)borane is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of (Butylsulfanyl)(diphenyl)borane involves its ability to form stable complexes with other molecules. The boron atom, with its empty p-orbital, can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The butylsulfanyl group provides additional stability and reactivity, allowing for selective reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Borane Compounds

Substituent Effects on Reactivity and Stability

Borane complexes exhibit reactivity modulated by their substituents. Key comparisons include:

Borane-di(tert-butyl)phosphine (CAS 128363-76-8)

- Molecular formula : C₈H₂₂BP | Molecular weight : 160.05 g/mol .

- Substituents : Di-tert-butylphosphine enhances stability due to strong Lewis base interactions with boron.

- Applications : Widely used in catalysis and reductions, leveraging its controlled reactivity in homogeneous conditions.

- Comparison : The butylsulfanyl group in (Butylsulfanyl)(diphenyl)borane likely offers weaker Lewis basicity than phosphine, reducing stability but increasing reducing power.

2-Aminoethoxydiphenyl Borate (CAS 524958)

- Molecular formula: C₁₄H₁₆BNO₂ | Molecular weight: 241.10 g/mol .

- Substituents: The 2-aminoethoxy group introduces hydrogen-bonding capability and biological compatibility.

- Applications : Modulates calcium channels in biochemical studies.

- Comparison : The butylsulfanyl group lacks polar functionality, making (Butylsulfanyl)(diphenyl)borane less suited for aqueous systems but more effective in organic solvent-based reductions.

Diphenyl(propan-2-yloxy)borane (CAS 69737-51-5)

- Molecular formula : C₁₅H₁₇BO | Molecular weight : 224.10 g/mol .

- Substituents : The isopropoxy group (–O–C₃H₇) is electron-withdrawing, reducing boron’s electrophilicity.

- Applications : Suzuki-Miyaura coupling due to balanced steric and electronic properties.

Phosphine–Borane Complexes (e.g., PB1)

- Structure : Bis(3-propionic acid methyl ester) phenylphosphine–borane.

- Applications: Targets redox-sensitive proteins like Notch1 and HDAC1 in cellular pathways .

- Comparison : The diphenyl groups in (Butylsulfanyl)(diphenyl)borane may confer lipophilicity, favoring membrane penetration in biochemical assays, though its sulfur group could limit specificity compared to phosphine-based systems.

Functional Group Impact on Reaction Efficiency

Evidence from borane-mediated conversions highlights substituent-dependent reactivity:

- 5-Carboxylcytosine (5caC) to Dihydrouracil (DHU) :

- High conversion rates with 2-picoline borane and borane pyridine (>90%) vs. low rates with dimethylamine borane (~30%) .

- Comparison : The butylsulfanyl group’s electron-donating nature may slow reactions requiring electrophilic boron, whereas electron-withdrawing groups (e.g., pyridine) accelerate such processes.

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| (Butylsulfanyl)(diphenyl)borane | C₁₆H₁₉BS | ~270.2 (estimated) | Butylsulfanyl, diphenyl | High lipophilicity, strong reductant |

| Borane-di(tert-butyl)phosphine | C₈H₂₂BP | 160.05 | Di-tert-butylphosphine | Stable, moderate reducing power |

| 2-Aminoethoxydiphenyl borate | C₁₄H₁₆BNO₂ | 241.10 | 2-Aminoethyl, diphenyl | Water-miscible, bioactive |

| Diphenyl(propan-2-yloxy)borane | C₁₅H₁₇BO | 224.10 | Isopropoxy, diphenyl | Suzuki coupling catalyst |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.